SLB1122168

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

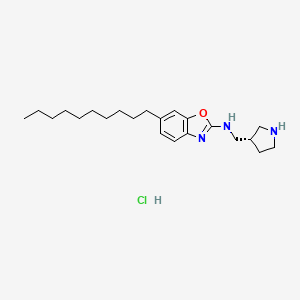

Molecular Formula |

C22H36ClN3O |

|---|---|

Molecular Weight |

394.0 g/mol |

IUPAC Name |

6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;hydrochloride |

InChI |

InChI=1S/C22H35N3O.ClH/c1-2-3-4-5-6-7-8-9-10-18-11-12-20-21(15-18)26-22(25-20)24-17-19-13-14-23-16-19;/h11-12,15,19,23H,2-10,13-14,16-17H2,1H3,(H,24,25);1H/t19-;/m0./s1 |

InChI Key |

VVHUHNZYNZOTEH-FYZYNONXSA-N |

Isomeric SMILES |

CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NC[C@H]3CCNC3.Cl |

Canonical SMILES |

CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NCC3CCNC3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SLB1122168

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLB1122168 is a potent and selective small molecule inhibitor of Spinster Homolog 2 (Spns2), a crucial transporter of the signaling lipid sphingosine-1-phosphate (S1P). By blocking the egress of S1P from cells, this compound disrupts the S1P gradient essential for lymphocyte trafficking, leading to a dose-dependent reduction in circulating lymphocytes. This mechanism of action presents a promising therapeutic strategy for autoimmune diseases and other conditions driven by lymphocyte-mediated pathology. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Spns2-Mediated S1P Transport

The primary mechanism of action of this compound is the direct inhibition of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). S1P is a critical signaling molecule that regulates a diverse array of cellular processes, including cell proliferation, survival, and migration. In the context of the immune system, a precise extracellular S1P gradient is necessary for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, into the circulatory system.

This compound potently inhibits the Spns2-mediated release of S1P from cells, thereby disrupting the established S1P gradient.[1] This interference with S1P transport effectively traps lymphocytes within the lymphoid organs, preventing their migration to sites of inflammation. The result is a significant and dose-dependent reduction in the number of circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition.[1][2]

Quantitative Pharmacological Data

The inhibitory activity of this compound has been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 94 nM | HeLa (expressing mouse Spns2) | S1P Release Assay | [1] |

Table 2: In Vivo Pharmacodynamic Effect of this compound on Circulating Lymphocytes in Mice

| Dose (mg/kg, i.p.) | Time Point | % Reduction in Lymphocytes | Animal Model | Reference |

| 10 | 4 hours | Significant, dose-dependent decrease | C57BL/6j mice | [1] |

| 30 | 4 hours | Significant, dose-dependent decrease | C57BL/6j mice | [2] |

Note: While specific percentage reductions at each dose are not detailed in the readily available literature, the data consistently demonstrates a significant and dose-dependent effect.

Signaling Pathway and Molecular Interactions

The inhibition of Spns2 by this compound initiates a cascade of events that culminates in lymphopenia. The binding of this compound to Spns2 has been elucidated through cryogenic electron microscopy (cryo-EM) studies.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Molecular Binding

Cryo-EM studies have revealed that this compound binds to Spns2 in its inward-facing conformation, effectively locking the transporter in a state that prevents the binding and subsequent export of S1P. While the specific interacting residues for this compound are not yet fully detailed in public literature, studies of similar Spns2 inhibitors suggest that binding occurs within the central cavity of the transporter. For a related inhibitor, SLF80821178, molecular modeling suggests key interactions with Asn112 and Ser211, as well as π-stacking with Phe234. It is highly probable that this compound engages with a similar binding pocket within Spns2.

Experimental Protocols

In Vitro S1P Release Assay

This protocol is adapted from Kharel et al., SLAS Discovery, 2023.

Objective: To quantify the inhibitory effect of this compound on Spns2-mediated S1P release from cultured cells.

Materials:

-

HeLa cells transfected with a plasmid encoding mouse Spns2.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Serum-free medium containing 0.2% fatty acid-free BSA (release medium).

-

This compound stock solution in DMSO.

-

S1P catabolism inhibitors: 4-deoxypyridoxine (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).

-

d7-S1P internal standard.

-

Trifluoroacetic acid (TFA).

-

LC-MS/MS system.

Procedure:

-

Cell Seeding: Seed Spns2-expressing HeLa cells in 12-well plates and grow to near confluence.

-

Inhibitor Treatment: Remove the growth medium and wash the cells. Add the release medium containing the S1P catabolism inhibitors and varying concentrations of this compound (or vehicle control).

-

Incubation: Incubate the cells for 16-18 hours at 37°C.

-

Sample Collection: Collect the release medium.

-

S1P Extraction:

-

Add the d7-S1P internal standard to the collected medium.

-

Precipitate the BSA-bound S1P by adding TFA.

-

Centrifuge to pellet the protein and extract S1P from the pellet.

-

-

Quantification: Analyze the extracted S1P levels by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of S1P release relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Lymphocyte Reduction Assay

Objective: To determine the in vivo efficacy of this compound in reducing circulating lymphocyte counts.

Materials:

-

Age-matched female C57BL/6j mice.

-

This compound formulated for intraperitoneal (i.p.) injection.

-

Vehicle control.

-

EDTA-coated microcapillary tubes for blood collection.

-

Automated hematology analyzer.

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Dosing: Administer a single i.p. injection of this compound at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control.

-

Blood Collection: At a specified time point post-injection (e.g., 4 hours), collect blood samples from the retro-orbital sinus using EDTA-coated microcapillary tubes.

-

Lymphocyte Counting: Determine the absolute lymphocyte count using an automated hematology analyzer.

-

Data Analysis: Compare the lymphocyte counts in the this compound-treated groups to the vehicle-treated group to determine the percent reduction.

Conclusion

This compound is a potent and specific inhibitor of the S1P transporter Spns2. Its mechanism of action, centered on the disruption of the S1P gradient and subsequent reduction of circulating lymphocytes, represents a targeted approach to modulating the immune response. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Spns2 inhibitors and related therapeutic areas. Further investigation into the precise molecular interactions between this compound and Spns2 will continue to refine our understanding of this promising therapeutic agent.

References

SLB1122168: A Potent and Selective Inhibitor of the Sphingosine-1-Phosphate Transporter Spns2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that governs a multitude of physiological processes, including immune cell trafficking, vascular development, and auditory function[1][2][3]. The extracellular gradient of S1P is tightly regulated by its synthesis, degradation, and transport. Spinster homolog 2 (Spns2) has been identified as a major facilitator superfamily (MFS) transporter responsible for the export of S1P from various cell types, particularly endothelial cells, thereby playing a pivotal role in establishing the S1P gradients necessary for lymphocyte egress from lymphoid organs[1][2][4][5]. Dysregulation of S1P signaling is implicated in autoimmune diseases, cancer, and inflammatory disorders, making Spns2 an attractive therapeutic target[5].

This technical guide provides a comprehensive overview of SLB1122168, a potent and selective inhibitor of Spns2. We will delve into its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and its effects in preclinical models. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in targeting the S1P signaling pathway.

Core Compound Data: this compound and Comparators

This compound emerged from structure-activity relationship (SAR) studies aimed at improving the potency of earlier Spns2 inhibitors[6]. The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of Spns2 Inhibitors

| Compound | Target | Assay System | IC50 | Reference |

| This compound | Spns2 | Spns2-mediated S1P release | 94 nM | [3][7][8] |

| SLF1081851 (16d) | Spns2 | S1P release from HeLa cells | 1.93 µM | [9] |

| SLF80821178 (11i) | Spns2 | S1P release from HeLa cells | 51 ± 3 nM | [9][10] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Dose and Route | Reference |

| Cmax | 4 µM | 10 mg/kg, intraperitoneal | [7][11] |

| Tmax | 2 hours | 10 mg/kg, intraperitoneal | [7][11] |

| Half-life (t1/2) | 8 hours | 10 mg/kg, intraperitoneal | [7][11] |

| Exposure | ≥1 µM for 24 hours | 10 mg/kg, intraperitoneal | [7][11] |

Table 3: In Vivo Pharmacodynamic Effects of Spns2 Inhibitors

| Compound | Species | Dose and Route | Primary Effect | Reference |

| This compound | Mice & Rats | Dose-dependent, i.p. | Decrease in circulating lymphocytes | [7][8][12] |

| SLF1081851 | Mice & Rats | 20 mg/kg | Decrease in blood lymphocytes and plasma S1P | [9] |

| SLF80821178 | Mice | 10 mg/kg, oral | ~50% reduction in circulating lymphocytes | [9] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly inhibiting the S1P transporter Spns2. By blocking Spns2-mediated export of S1P from cells, this compound disrupts the extracellular S1P gradient that is essential for the egress of lymphocytes from secondary lymphoid organs[4][5]. This leads to a dose-dependent reduction in circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition[7][8].

dot

Caption: S1P signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro S1P Release Assay

This assay is crucial for determining the potency of Spns2 inhibitors.

Objective: To quantify the inhibition of Spns2-mediated S1P export from cells.

Cell Lines:

-

HeLa cells: These cells do not endogenously express Spns2 and are transfected with a plasmid encoding for mouse Spns2[7].

-

U-937 or THP-1 cells: These human monocytic cell lines endogenously express Spns2[2].

Methodology:

-

Cell Culture and Transfection (for HeLa cells):

-

HeLa cells are cultured in standard media.

-

Cells are transfected with a pcDNA3.1 plasmid encoding mouse Spns2. Stable cell pools are selected using G418[1].

-

-

Inhibitor Treatment:

-

Cells are seeded in 12-well plates.

-

The cells are treated with a cocktail of S1P degradation inhibitors (e.g., sodium fluoride, sodium orthovanadate, 4-deoxypyridoxine) to prevent S1P catabolism[13].

-

Varying concentrations of this compound or other test compounds are added to the wells.

-

-

S1P Export and Collection:

-

The cells are incubated for a defined period (e.g., 16-18 hours) to allow for S1P export into the culture medium[13].

-

The culture medium (supernatant) is collected.

-

-

S1P Quantification by LC-MS/MS:

-

Data Analysis:

-

The concentration of S1P in the media is inversely proportional to the inhibitor concentration[2].

-

IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

-

dot

Caption: Experimental workflow for the in vitro S1P release assay.

In Vivo Assessment of Pharmacodynamics

The primary in vivo pharmacodynamic marker for Spns2 inhibition is the reduction of circulating lymphocytes.

Objective: To evaluate the in vivo efficacy of this compound by measuring its effect on peripheral blood lymphocyte counts.

Animal Models:

-

Mice: C57BL/6 strain is commonly used[12].

-

Rats: Specific strains are mentioned in the literature.

Methodology:

-

Compound Administration:

-

This compound is formulated in an appropriate vehicle for administration.

-

The compound is administered to animals via a specific route, typically intraperitoneal (i.p.) injection, at various doses[7].

-

-

Blood Collection:

-

Lymphocyte Counting:

-

Absolute lymphocyte counts are determined using a CBC/differential blood analyzer[13].

-

-

Data Analysis:

-

Lymphocyte counts from treated animals are compared to those from vehicle-treated control animals.

-

A dose-response relationship is established to determine the extent of lymphocyte reduction at different doses of this compound.

-

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Spns2 in Lymphocyte Egress from Lymph Nodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The egress of lymphocytes from secondary lymphoid organs is a critical process for immune surveillance and the generation of adaptive immune responses. This process is meticulously controlled by a chemostatic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissues. The transporter protein Spinster homolog 2 (Spns2) has been identified as a key player in the generation of this S1P gradient, specifically by exporting S1P from endothelial cells into the lymph. This technical guide provides an in-depth overview of the function of Spns2 in lymphocyte egress from lymph nodes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental designs. This information is intended to serve as a valuable resource for researchers in immunology and drug development professionals interested in the S1P-S1PR1 signaling axis as a therapeutic target.

Introduction

Lymphocyte trafficking is a highly regulated process that ensures the efficient circulation of lymphocytes throughout the body, facilitating their encounter with foreign antigens and subsequent activation. The egress of lymphocytes from lymph nodes back into circulation is not a passive process but is actively driven by a concentration gradient of the signaling lipid, sphingosine-1-phosphate (S1P). Lymphocytes express the S1P receptor 1 (S1PR1), and the engagement of this receptor by the high concentrations of S1P present in the efferent lymph acts as a crucial exit signal.

Within the lymph node parenchyma, S1P levels are kept low, creating a steep gradient that directs lymphocytes towards the lymphatic sinuses. The establishment and maintenance of this S1P gradient are therefore paramount for normal immune function. Recent research has identified the major facilitator superfamily transporter, Spinster homolog 2 (Spns2), as a critical S1P transporter in endothelial cells. Spns2 is responsible for exporting S1P into the lymph, thereby creating the necessary chemostatic cue for lymphocyte egress.[1][2][3]

Disruption of Spns2 function, either through genetic knockout or pharmacological inhibition, leads to a profound reduction in lymph S1P levels, trapping lymphocytes within the lymph nodes and causing peripheral lymphopenia.[2][3][4][5] This pivotal role of Spns2 in controlling lymphocyte trafficking has positioned it as an attractive therapeutic target for autoimmune diseases and other inflammatory conditions where limiting lymphocyte migration to sites of inflammation is desirable.[4][6][7]

This guide will delve into the technical details of Spns2's function, providing a comprehensive summary of the quantitative effects of its deficiency, detailed methodologies for its study, and visual diagrams to elucidate the complex biological processes involved.

Quantitative Data on Spns2 Function

The functional importance of Spns2 in lymphocyte egress is underscored by the significant alterations in lymphocyte populations and S1P concentrations observed in Spns2-deficient mouse models. The following tables summarize key quantitative data from studies utilizing Spns2 knockout (KO) mice compared to wild-type (WT) controls.

Table 1: Lymphocyte Counts in Blood and Lymphoid Organs of Spns2 Knockout Mice

| Cell Population | Tissue/Fluid | Genotype | Cell Count (Mean ± SD/SEM) | Fold Change (KO vs. WT) | Reference |

| Total Leukocytes | Blood | WT | 6.63 x 10³/µl | [6] | |

| Spns2 KO | 3.38 x 10³/µl | ↓ 1.96 | [6] | ||

| CD4+ T Cells | Blood | WT | ~4-fold higher than KO | [6] | |

| Spns2 KO | Significantly reduced | ↓ ~4 | [6] | ||

| CD8+ T Cells | Blood | WT | ~4-fold higher than KO | [6] | |

| Spns2 KO | Significantly reduced | ↓ ~4 | [6] | ||

| B220+ B Cells | Blood | WT | Not specified | [8] | |

| Spns2 KO | Decreased by half | ↓ 2 | [8] | ||

| CD4+ T Cells | Spleen | WT | Significantly higher than KO | [6] | |

| Spns2 KO | Significantly reduced | Not specified | [6] | ||

| CD8+ T Cells | Spleen | WT | Significantly higher than KO | [6] | |

| Spns2 KO | Significantly reduced | Not specified | [6] | ||

| CD4+ T Cells | Lymph Nodes | WT | 58% of total peripheral CD4+ T cells | [1] | |

| Spns2 KO | 85% of total peripheral CD4+ T cells | ↑ 1.47 | [1] | ||

| CD4+ T Cells | Blood | WT | Not specified | [1] | |

| Spns2 KO | 24-fold reduction | ↓ 24 | [1] | ||

| CD4+ T Cells | Lymph | WT | Not specified | [1] | |

| Spns2 KO | 10-fold reduction | ↓ 10 | [1] |

Table 2: S1P Concentrations in Plasma and Lymph of Spns2 Knockout Mice

| Fluid | Genotype | S1P Concentration (Mean ± SD/SEM) | Fold Change (KO vs. WT) | Reference |

| Plasma | WT | Not specified | [1][9] | |

| Spns2 KO | ~60% of WT | ↓ ~1.7 | [9] | |

| Minor reduction (~23%) | ↓ ~1.3 | [1] | ||

| No significant change | ~1 | [2][3] | ||

| Lymph | WT | 150 ± 10 nM | [10] | |

| Spns2 KO | Significantly reduced/negligible | Profound reduction | [2][3][11] | |

| Elevated | ↑ | [10] | ||

| WT | ~200 nM | [12] | ||

| Spns2 KO | ~13-15 nM | ↓ ~13-15 | [12] |

Note: There are some conflicting reports in the literature regarding the effect of Spns2 knockout on plasma S1P levels, with some studies showing a significant reduction while others report little to no change.[2][3][9][10] In contrast, there is a consensus on the profound reduction of S1P in the lymph of Spns2-deficient mice.[2][3][12]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway of Spns2-Mediated Lymphocyte Egress

Caption: Spns2-mediated S1P transport and lymphocyte egress signaling pathway.

Experimental Workflow for Generating and Analyzing Bone Marrow Chimeric Mice

Caption: Workflow for bone marrow chimera experiments to study Spns2 function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Spns2 in lymphocyte egress.

Isolation of Lymphocytes from Mouse Tissues for Flow Cytometry

Objective: To obtain single-cell suspensions of lymphocytes from mouse lymph nodes, spleen, and blood for analysis by flow cytometry.

Materials:

-

Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)

-

Phosphate-buffered saline (PBS)

-

70 µm cell strainers

-

ACK lysis buffer (for spleen and blood)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Hemocytometer or automated cell counter

-

Centrifuge

Procedure:

-

Lymph Node Isolation:

-

Euthanize the mouse via an approved method.

-

Aseptically harvest desired lymph nodes (e.g., inguinal, axillary, brachial, mesenteric).

-

Place lymph nodes in a petri dish containing a small volume of cold complete RPMI-1640.

-

Mechanically dissociate the lymph nodes by gently mashing them between the frosted ends of two glass microscope slides or with the plunger of a syringe onto a 70 µm cell strainer placed over a 50 mL conical tube.

-

Rinse the strainer with 5-10 mL of complete RPMI-1640 to collect all cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in FACS buffer.

-

-

Spleen Isolation:

-

Aseptically remove the spleen and place it in a petri dish with cold complete RPMI-1640.

-

Generate a single-cell suspension by mashing the spleen through a 70 µm cell strainer with a syringe plunger.

-

Collect the cells in a 50 mL conical tube and wash the strainer with complete RPMI-1640.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

Resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

-

Quench the lysis by adding 10 mL of complete RPMI-1640.

-

Centrifuge, discard the supernatant, and resuspend in FACS buffer.

-

-

Blood Collection:

-

Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

-

Transfer the blood to a 15 mL conical tube and add ACK lysis buffer (approximately 10 volumes of buffer to 1 volume of blood).

-

Incubate for 5-10 minutes at room temperature.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with FACS buffer.

-

-

Cell Counting and Staining:

-

Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer for subsequent antibody staining for flow cytometry.

-

Flow Cytometry Analysis of Lymphocyte Populations

Objective: To identify and quantify different lymphocyte subsets in single-cell suspensions using fluorescently labeled antibodies.

Materials:

-

Single-cell suspensions from lymph nodes, spleen, or blood

-

FACS tubes or 96-well V-bottom plates

-

Fc block (anti-CD16/CD32 antibody)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, B220/CD45R, CD44, CD62L)

-

Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain)

-

FACS buffer

-

Flow cytometer

Procedure:

-

Cell Staining:

-

Aliquot 1-2 x 10⁶ cells per well/tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cells in 50 µL of FACS buffer containing Fc block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Add the predetermined optimal concentration of the antibody cocktail to each sample.

-

Incubate for 20-30 minutes on ice in the dark.

-

Wash the cells twice with 200 µL (for plates) or 2 mL (for tubes) of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

-

Resuspend the cells in 200-500 µL of FACS buffer containing a viability dye.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

-

Gate on viable, single cells before identifying lymphocyte populations based on their specific marker expression.

-

Measurement of S1P in Mouse Plasma and Lymph by LC-MS/MS

Objective: To quantify the concentration of S1P in biological fluids.

Materials:

-

Mouse plasma or lymph samples

-

Internal standard (e.g., C17-S1P)

-

Methanol

-

Chloroform

-

Potassium hydroxide

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

-

Sample Preparation (Lipid Extraction):

-

To a 50 µL sample of plasma or lymph, add a known amount of the internal standard (e.g., C17-S1P).

-

Add 1 mL of methanol and vortex thoroughly.

-

Add 0.5 mL of chloroform and vortex.

-

Add 300 µL of 1 M KOH in methanol and incubate at 37°C for 30 minutes to deacylate glycerolipids.

-

Neutralize the reaction by adding 8 µL of glacial acetic acid.

-

Add 1 mL of chloroform and 2 mL of water, vortex, and centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the lipids using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water and methanol/acetonitrile with formic acid).

-

Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for S1P is typically m/z 380.3 → 264.4.

-

Calculate the concentration of S1P in the original sample by comparing the peak area ratio of S1P to the internal standard against a standard curve.

-

Generation of Bone Marrow Chimeric Mice

Objective: To create mice in which the hematopoietic system is of a different genetic background than the stromal/non-hematopoietic tissues, allowing for the study of the cell-intrinsic versus extrinsic roles of Spns2.

Materials:

-

Donor mice (e.g., Spns2 KO and congenic wild-type with a distinguishing marker like CD45.1/CD45.2)

-

Recipient mice (e.g., wild-type or Spns2 KO)

-

X-ray irradiator

-

Sterile surgical instruments

-

Syringes and needles

-

Antibiotic-supplemented water

Procedure:

-

Lethal Irradiation of Recipient Mice:

-

Lethally irradiate recipient mice with a dose of X-rays typically split into two doses (e.g., 2 x 550 rads) separated by a few hours to minimize toxicity.

-

-

Donor Bone Marrow Harvest:

-

Euthanize donor mice and aseptically harvest femurs and tibias.

-

Flush the bone marrow from the bones using a syringe with sterile PBS or RPMI-1640.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash and resuspend the bone marrow cells in sterile PBS.

-

-

Reconstitution:

-

Count the viable bone marrow cells.

-

Inject approximately 5-10 x 10⁶ bone marrow cells intravenously into the tail vein of each lethally irradiated recipient mouse.

-

House the chimeric mice in a sterile environment and provide antibiotic-supplemented water for the first 2-4 weeks to prevent infections.

-

-

Analysis:

-

Allow 6-8 weeks for the hematopoietic system to be fully reconstituted by the donor bone marrow.

-

Analyze the chimerism and lymphocyte populations in the blood and lymphoid organs by flow cytometry, using congenic markers (e.g., CD45.1 and CD45.2) to distinguish between donor and any remaining host cells.[13]

-

Conclusion and Future Directions

The evidence overwhelmingly supports a critical and non-redundant role for Spns2 in mediating lymphocyte egress from lymph nodes by establishing the necessary S1P gradient in the lymph.[1][2][3] The profound lymphopenia observed in Spns2-deficient mice highlights its importance in maintaining normal immune cell trafficking. The selective action of Spns2 on lymph S1P, with minimal or variable effects on plasma S1P, makes it an attractive therapeutic target.[1][11] Pharmacological inhibition of Spns2 could offer a more targeted approach to immunosuppression compared to broader S1P receptor modulators, potentially avoiding some of their off-target effects.[4][8]

Future research in this area will likely focus on several key aspects:

-

Development of Potent and Specific Spns2 Inhibitors: The identification and optimization of small molecule inhibitors of Spns2 will be crucial for translating these basic research findings into clinical applications.[8]

-

Understanding the Regulation of Spns2 Expression and Activity: Investigating the molecular mechanisms that control the expression and function of Spns2 in lymphatic endothelial cells could reveal novel ways to modulate lymphocyte egress.

-

The Role of Spns2 in Different Inflammatory and Disease Models: Further studies are needed to fully elucidate the therapeutic potential of targeting Spns2 in a wider range of autoimmune and inflammatory diseases.[4][6]

-

Investigating Potential Redundancy and Compensatory Mechanisms: While Spns2 appears to be the dominant S1P transporter in lymphatic endothelium, exploring the existence of other transporters and compensatory mechanisms in its absence will provide a more complete understanding of S1P biology.

References

- 1. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.librarypublishing.arizona.edu [journals.librarypublishing.arizona.edu]

- 3. Postnatal deletion of Spns2 prevents neuroinflammation without compromising blood vascular functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histological Study and LYVE-1 Immunolocalization of Mouse Mesenteric Lymph Nodes with “In Vivo Cryotechnique” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical lessons in murine thoracic lymph duct cannulations: observations in female and male mice across four different strains that impact on "cannulatability" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One technique, two approaches, and results: thoracic duct cannulation in small laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thoracic Duct Lymph Drainage in the Mouse: A Technique for Producing Lymphocyte-Depleted Animals | Lymphology [journals.librarypublishing.arizona.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Assessment of lymphocyte development in radiation bone marrow chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Function of the S1P Transporter Spns2 with the Potent Inhibitor SLB1122168

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Spinster homolog 2 (Spns2) is a crucial major facilitator superfamily (MFS) transporter responsible for the export of sphingosine-1-phosphate (S1P), a bioactive signaling lipid.[1][2] This transport process, often termed "inside-out" signaling, is fundamental for establishing the extracellular S1P gradients necessary for a multitude of physiological functions. S1P, produced intracellularly via the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2), must be exported to interact with its five cognate G protein-coupled receptors (S1P₁₋₅) on the cell surface.[1][3] This signaling axis governs critical processes including lymphocyte trafficking, immune responses, vascular development, and auditory function.[4][5][6]

Given its central role, Spns2 has emerged as a significant therapeutic target for autoimmune diseases, inflammation, and cancer.[2][7] The investigation into its precise physiological functions has been greatly advanced by genetic models, such as Spns2-knockout mice, and by the development of specific pharmacological inhibitors. SLB1122168 is a potent and specific small-molecule inhibitor of Spns2-mediated S1P release.[8][9] This guide provides a comprehensive overview of the physiological role of Spns2 and details the use of this compound as a critical tool for its study, presenting quantitative data, experimental protocols, and key conceptual diagrams.

Physiological Functions of Spns2

Genetic studies, primarily using Spns2-deficient mice, have been instrumental in elucidating the diverse roles of this transporter.

-

Lymphocyte Trafficking: Spns2 is a master regulator of lymphocyte egress from primary and secondary lymphoid organs.[3][10] It is highly expressed in endothelial cells, where it exports S1P to create the high S1P concentration gradient in blood and lymph that is required for lymphocytes to exit lymphoid tissues.[5][11] Global or endothelial-specific deletion of Spns2 results in a marked reduction of T and B cells in the peripheral blood (lymphopenia) and an accumulation of mature lymphocytes in the thymus and lymph nodes.[5][10][12]

-

Auditory Function: Spns2 plays an indispensable role in hearing. Spns2-deficient mice exhibit early-onset, progressive hearing loss, becoming completely deaf by three weeks of age.[4][13] This phenotype is linked to a decline in the endocochlear potential (EP), a crucial element for sensory hair cell function, suggesting that local Spns2-mediated S1P signaling is critical for maintaining the inner ear's ionic environment.[13][14] Interestingly, this hearing loss can be reversed if Spns2 gene activation occurs within a critical early period.[15][16]

-

Vascular System and Development: While initial studies in zebrafish indicated a critical role for Spns2 in cardiovascular development, this is not fully conserved in mammals, as global Spns2-knockout mice are viable.[7][10] However, Spns2 is involved in maintaining the organization of the lymphatic network and regulating vascular tone.[6][12][17]

This compound: A Pharmacological Probe for Spns2 Function

This compound is a second-generation Spns2 inhibitor that provides a valuable tool for dissecting the transporter's function with temporal control that is not possible with genetic models.

Mechanism of Action: this compound acts as a potent and specific, non-competitive inhibitor of the Spns2 transporter.[8][9] It blocks the export of S1P from Spns2-expressing cells, thereby disrupting the extracellular S1P gradient and phenocopying the effects of Spns2 genetic deletion, particularly on the immune system.[2]

Pharmacological Profile and In Vivo Effects: The key characteristics and observed effects of this compound are summarized below.

| Parameter | Value / Observation | Species | Reference |

| IC₅₀ (S1P Release Inhibition) | 94 nM | In Vitro (Cell-based assay) | [8][9][18] |

| Selectivity | No activity against Mfsd2b (another S1P transporter) | In Vitro | [9] |

| In Vivo Efficacy (Lymphopenia) | Dose-dependent decrease in circulating lymphocytes | Mouse, Rat | [8][9][19] |

| Effective In Vivo Dose | 10 - 30 mg/kg (i.p.) | Mouse, Rat | [8][9] |

| Effect on Plasma S1P Levels | No significant reduction observed | Mouse | [20][21] |

| Pharmacokinetics (Rat) | Cₘₐₓ of 4 µM at 2h (10 mg/kg, i.p.) | Rat | [18] |

| Half-life (Rat) | 8 hours | Rat | [18] |

| Phenotype | Spns2 Knockout Mice | This compound-Treated Mice | Reference |

| Circulating Lymphocytes | ~50-55% reduction | ~50% reduction | [21][22][23] |

| Plasma S1P Levels | Variably reported: no change to ~40% reduction | No significant change | [3][10][21][24] |

| Lymph S1P Levels | Negligible / Profoundly reduced | Minimal effect with chronic dosing | [11][21][24] |

| Auditory Function | Early-onset deafness | Normal hearing in chronically treated adult mice | [13][24] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Spns2 using this compound.

1. In Vitro S1P Release Assay

-

Objective: To quantify the inhibitory potency (IC₅₀) of this compound on Spns2-mediated S1P export.

-

Materials:

-

Procedure:

-

Seed HeLa cells in multi-well plates and grow to ~80% confluency.

-

Transfect cells with the Spns2-encoding plasmid. Use a mock-transfected group as a negative control.

-

Allow 24-48 hours for protein expression.

-

Wash cells with PBS and replace the medium with serum-free media containing various concentrations of this compound (e.g., 1 nM to 10 µM).[23] Include a vehicle control (DMSO).

-

Incubate for a defined period (e.g., 4-6 hours) to allow for S1P export.

-

Collect the cell media (supernatant).

-

Extract lipids from the media.

-

Quantify the concentration of S1P in the extracts using a validated LC-MS/MS method.[25][26]

-

Normalize S1P levels to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value.

-

2. In Vivo Lymphopenia Induction and Analysis

-

Objective: To assess the pharmacodynamic effect of this compound on lymphocyte trafficking in vivo.

-

Materials:

-

C57BL/6 mice or Sprague-Dawley rats.

-

This compound formulated for intraperitoneal (i.p.) injection (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[18]

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Flow cytometer.

-

Fluorescently-conjugated antibodies against lymphocyte markers (e.g., CD3, CD4, CD8, B220).

-

-

Procedure:

-

Acclimatize animals according to institutional guidelines.

-

Collect a baseline (pre-dose) blood sample from each animal via tail vein or submandibular bleed.

-

Administer this compound via i.p. injection at the desired dose (e.g., 10 mg/kg or 20 mg/kg).[8][22] Administer vehicle to a control group.

-

Collect blood samples at specified time points post-administration (e.g., 2, 4, 8, 24 hours).

-

Perform a complete blood count (CBC) or use flow cytometry to determine the absolute number of circulating lymphocytes.

-

For flow cytometry, stain whole blood with a cocktail of antibodies to identify T cell and B cell subpopulations.

-

Analyze samples on a flow cytometer and calculate the percentage and absolute counts of different lymphocyte populations.

-

Compare the post-dose lymphocyte counts to baseline levels and to the vehicle-treated group to determine the extent of lymphopenia.

-

Visualizations: Pathways and Workflows

Caption: The Spns2-mediated "inside-out" signaling pathway for S1P and its inhibition by this compound.

References

- 1. New insights into functions of the sphingosine-1-phosphate transporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spns2 SPNS lysolipid transporter 2, sphingosine-1-phosphate [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Spns2 inhibitor | Probechem Biochemicals [probechem.com]

- 10. researchgate.net [researchgate.net]

- 11. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spinster Homolog 2 (Spns2) Deficiency Causes Early Onset Progressive Hearing Loss | PLOS Genetics [journals.plos.org]

- 14. Spinster Homolog 2 (Spns2) Deficiency Causes Early Onset Progressive Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Reversal of an existing hearing loss by gene activation in Spns2 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medkoo.com [medkoo.com]

- 20. tebubio.com [tebubio.com]

- 21. biorxiv.org [biorxiv.org]

- 22. biorxiv.org [biorxiv.org]

- 23. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

SLB1122168: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Potent and Specific Sphingosine-1-Phosphate Transporter (Spns2) Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to SLB1122168, a potent and specific inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the S1P signaling pathway.

Core Chemical Properties and Identification

This compound is a small molecule belonging to the 2-aminobenzoxazole class of compounds. It has been identified as a highly potent inhibitor of Spns2-mediated S1P release. The key identification and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number (Free Base) | 2999629-16-0 |

| CAS Number (HCl Salt) | 2999629-17-1[1] |

| Molecular Formula (HCl Salt) | C22H36ClN3O[1] |

| Molecular Weight (HCl Salt) | 394.00 g/mol [1] |

| Exact Mass (HCl Salt) | 393.2500[1] |

| IUPAC Name (HCl Salt) | (S)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride[1] |

Mechanism of Action: Targeting the S1P Signaling Pathway

This compound exerts its biological effects through the specific inhibition of Spns2, a transporter protein responsible for the export of Sphingosine-1-Phosphate (S1P) from cells. S1P is a crucial signaling lipid that regulates a multitude of physiological processes, most notably lymphocyte trafficking.

By inhibiting Spns2, this compound effectively reduces the extracellular concentration of S1P, thereby disrupting the S1P gradient that is essential for the egress of lymphocytes from lymphoid organs. This targeted disruption of lymphocyte trafficking forms the basis of its potential therapeutic applications in autoimmune diseases and other inflammatory conditions.

In Vitro and In Vivo Activity

In Vitro Potency

This compound is a potent inhibitor of Spns2-mediated S1P release, with a reported half-maximal inhibitory concentration (IC50) of 94 nM.[2] This high potency underscores its potential as a specific modulator of the S1P pathway.

In Vivo Pharmacodynamics and Pharmacokinetics

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. Administration of this compound to both mice and rats resulted in a dose-dependent decrease in circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition.[2]

Pharmacokinetic studies in rats have provided insights into the drug's profile in a biological system.

| Pharmacokinetic Parameter | Value (in rats at 10 mg/kg, i.p.) |

| Maximum Concentration (Cmax) | 4 µM[2] |

| Time to Maximum Concentration (Tmax) | 2 hours post-dose[2] |

| Concentration at 24 hours | ≥1 µM[2] |

| Half-life (t1/2) | 8 hours[2] |

Experimental Protocols

1. In Vitro S1P Release Assay for IC50 Determination

This protocol outlines the methodology for determining the IC50 of this compound on Spns2-mediated S1P release in a cell-based assay.

-

Cell Line: HeLa cells overexpressing mouse Spns2.

-

Cell Culture: Culture HeLa-Spns2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Seed HeLa-Spns2 cells in 12-well plates and grow to confluency.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells in serum-free DMEM containing a cocktail of S1P degradation inhibitors (e.g., 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na3VO4) and 0.2% fatty acid-free bovine serum albumin (BSA).

-

Add this compound at various concentrations to the wells.

-

Incubate for 16-18 hours at 37°C.

-

Collect the supernatant and add an internal standard (e.g., d7-S1P).

-

Concentrate the protein-bound S1P by trichloroacetic acid precipitation.

-

Quantify the S1P levels in the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the percent inhibition of S1P release for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

2. In Vivo Lymphocyte Counting in Mice

This protocol describes the procedure for assessing the in vivo effect of this compound on circulating lymphocyte counts in mice.

-

Animals: Age-matched female C57BL/6J mice.

-

Compound Administration:

-

Prepare a formulation of this compound in a suitable vehicle.

-

Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 10 mg/kg).[2] A vehicle control group should be included.

-

-

Blood Collection:

-

At specified time points post-administration, collect a small volume of blood (e.g., 20 µL) from the tail vein or saphenous vein into EDTA-coated tubes to prevent coagulation.

-

-

Lymphocyte Counting:

-

Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.

-

Alternatively, use flow cytometry for a more detailed analysis of lymphocyte subpopulations. This involves:

-

Lysing red blood cells using a lysis buffer.

-

Staining the remaining white blood cells with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220 for B cells).

-

Acquiring the samples on a flow cytometer.

-

Analyzing the data to quantify the percentage and absolute number of lymphocytes.

-

-

-

Data Analysis:

-

Compare the lymphocyte counts in the this compound-treated groups to the vehicle control group.

-

Analyze the data for statistical significance to determine the effect of the compound on circulating lymphocytes.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the Spns2-S1P signaling axis. Its high potency and specific mechanism of action make it an attractive candidate for further preclinical development as a potential therapeutic agent for a range of immune-mediated diseases. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and applications of this promising compound.

References

The Discovery and Synthesis of 2-Aminobenzoxazole Spns2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). Targeting Spns2, an upstream node in the S1P signaling pathway, presents a promising therapeutic strategy for autoimmune diseases, potentially circumventing the adverse effects associated with direct S1P receptor modulation.[1][2][3] This document details the rationale for Spns2 inhibition, key structure-activity relationships (SAR), and experimental protocols for the synthesis and biological evaluation of these inhibitors. Quantitative data for lead compounds are summarized, and critical experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this emerging class of therapeutic agents.

Introduction: Targeting the S1P Pathway via Spns2 Inhibition

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of physiological processes, including lymphocyte trafficking, endothelial barrier function, and inflammation.[4][5] The egress of lymphocytes from secondary lymphoid organs is dependent on an S1P gradient between the lymph and the lymphoid tissues.[6][7] S1P receptor modulators, such as fingolimod, therapeutically exploit this by downregulating S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and a reduction in circulating lymphocytes.[4][8] While effective in treating autoimmune conditions like multiple sclerosis, this direct receptor modulation can lead to on-target side effects, including bradycardia and macular edema.[1][3]

An alternative therapeutic approach is to modulate the S1P gradient by inhibiting its transport into the extracellular space.[1][2][3] Spinster homolog 2 (Spns2) has been identified as a key transporter responsible for S1P export from cells into the lymph.[4][5][6] Genetic knockout of Spns2 in mice results in a phenotype characterized by lymphopenia, mirroring the effect of S1P receptor modulators and validating Spns2 as a therapeutic target.[4] The development of small molecule inhibitors of Spns2, therefore, offers a promising strategy to achieve the therapeutic benefits of S1P pathway modulation with a potentially improved safety profile.[1][2][3]

Initial high-throughput screening efforts led to the identification of early lead compounds. Subsequent medicinal chemistry campaigns have focused on optimizing the potency and pharmacokinetic properties of these initial hits. A significant breakthrough in this area has been the discovery of the 2-aminobenzoxazole scaffold as a highly effective core for potent Spns2 inhibitors.[1]

The S1P Signaling Pathway and the Role of Spns2

The S1P signaling pathway is a complex network involving biosynthesis, transport, and receptor-mediated signaling. The diagram below illustrates the key components of this pathway and the point of intervention for Spns2 inhibitors.

Discovery of 2-Aminobenzoxazole Spns2 Inhibitors

The journey to identify potent 2-aminobenzoxazole Spns2 inhibitors began with structure-activity relationship (SAR) studies on earlier, less potent lead compounds. A notable first-generation inhibitor, SLF1081851 , demonstrated modest potency with an IC50 of 1.93 μM.[4][9] Through systematic modification of the hydrophobic tail, the heterocyclic linker, and the primary amine head group, the 2-aminobenzoxazole scaffold was identified as a key element for enhanced inhibitory activity.[1][2]

This optimization led to the development of significantly more potent inhibitors. SLB1122168 emerged as a potent inhibitor with an IC50 of 94 nM.[1][2][5][10][11][12] Further refinement of the benzoxazole scaffold resulted in the discovery of SLF80821178 , which exhibits an even greater potency with an IC50 of 51 nM.[13]

Quantitative Data Summary

The following table summarizes the in vitro potency of key 2-aminobenzoxazole Spns2 inhibitors and their precursors.

| Compound | Scaffold | IC50 (nM) | Reference |

| SLF1081851 | Oxadiazole | 1930 | [4][9] |

| This compound | 2-Aminobenzoxazole | 94 ± 6 | [1][2][5][10][11][12] |

| SLF80821178 | 2-Aminobenzoxazole | 51 ± 3 | [13] |

Synthesis of 2-Aminobenzoxazole Derivatives

The synthesis of the 2-aminobenzoxazole core is a critical step in the preparation of these Spns2 inhibitors. Several synthetic routes have been developed, often starting from substituted o-aminophenols.

General Synthetic Workflow

The general approach to synthesizing 2-aminobenzoxazole Spns2 inhibitors involves the formation of the core heterocyclic structure followed by the attachment of the hydrophobic tail and the polar head group. The diagram below outlines a representative synthetic workflow.

Experimental Protocol: Synthesis of the 2-Aminobenzoxazole Core

Several methods for the synthesis of the 2-aminobenzoxazole core have been reported. One common and effective method involves the cyclization of o-aminophenols with a cyanating agent. Traditional methods often employed the highly toxic cyanogen bromide.[14] More recent and safer protocols utilize alternative cyanating agents.

Example Protocol using a Non-hazardous Cyanating Agent:

This protocol describes the synthesis of 2-aminobenzoxazoles from o-aminophenols using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent in the presence of a Lewis acid.[6][15]

Materials:

-

Substituted o-aminophenol

-

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

-

Boron trifluoride diethyl etherate (BF3·Et2O)

-

1,4-Dioxane (anhydrous)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a solution of the o-aminophenol (1.0 equiv) in anhydrous 1,4-dioxane, add NCTS (1.5 equiv).

-

Add BF3·Et2O (2.0 equiv) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzoxazole.

Biological Evaluation

The biological activity of the synthesized 2-aminobenzoxazole derivatives is primarily assessed through in vitro and in vivo assays. The key in vitro assay measures the inhibition of S1P release from cells overexpressing Spns2, while in vivo studies typically evaluate the induction of lymphopenia in rodents.

In Vitro S1P Release Assay

This assay quantifies the amount of S1P released into the cell culture medium from HeLa cells engineered to overexpress mouse Spns2. A reduction in extracellular S1P in the presence of the test compound indicates inhibition of Spns2.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: HeLa cells transfected with a plasmid encoding mouse Spns2 are cultured in DMEM with 10% FBS and 1% penicillin/streptomycin.[1] Pools of stably transfected cells are selected using G418.[4]

-

Seeding: Seed the Spns2-expressing HeLa cells in 12-well plates at a density of approximately 2 x 10^5 cells per well and allow them to grow to near confluence.[1]

-

Inhibitor Treatment: Remove the growth medium and add the test compounds diluted in serum-free medium containing 0.2% fatty acid-free BSA. To suppress S1P catabolism, the medium is also supplemented with 4-deoxypyridoxine (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).[4]

-

Incubation: Incubate the cells with the inhibitors for 16-18 hours at 37°C.[4]

-

Sample Collection: Collect the culture medium, which contains the S1P bound to BSA.

-

S1P Extraction and Quantification: Add a deuterated S1P internal standard (d7-S1P) to the collected medium. Precipitate the BSA-S1P complex using trifluoroacetic acid. Extract the S1P from the protein pellet and quantify using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The level of Spns2 inhibition is reported as the percentage decrease in S1P release relative to a vehicle control.[4]

In Vivo Lymphopenia Studies

A key pharmacodynamic marker for Spns2 inhibition is a reduction in circulating lymphocytes.[1][5]

Experimental Protocol:

-

Animal Models: C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

Compound Administration: The 2-aminobenzoxazole Spns2 inhibitor is formulated in a suitable vehicle (e.g., a solution of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% sterile water) and administered to the animals via intraperitoneal (IP) injection or oral gavage at various doses.

-

Blood Collection: At specified time points post-dosing (e.g., 4, 8, 24 hours), blood samples are collected from the animals.

-

Lymphocyte Counting: The number of circulating lymphocytes in the blood samples is determined using an automated hematology analyzer or by manual counting.

-

Data Analysis: The percentage decrease in lymphocyte counts in the treated groups is calculated relative to the vehicle-treated control group.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: For lead compounds like this compound, pharmacokinetic studies are conducted to correlate drug exposure with the observed pharmacodynamic effect of lymphopenia.[5] For instance, after a 10 mg/kg dose of this compound in rats, a maximum plasma concentration of 4 μM was reached at 2 hours, with a half-life of approximately 8 hours.[5] This drug exposure correlated with a concentration-dependent decrease in lymphocyte counts.[5]

Conclusion and Future Directions

The discovery of 2-aminobenzoxazole derivatives as potent Spns2 inhibitors represents a significant advancement in the field of S1P-targeted therapeutics. Compounds such as this compound and SLF80821178 have demonstrated nanomolar potency in vitro and the desired pharmacodynamic effect of lymphopenia in vivo.[1][5][13] These findings strongly support the continued investigation of Spns2 inhibitors as a novel therapeutic strategy for autoimmune diseases.

Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and duration of action. Additionally, comprehensive preclinical studies will be necessary to evaluate the long-term efficacy and safety of this new class of drugs. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of Spns2 inhibition into clinically effective therapies.

References

- 1. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]

- 8. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]

- 11. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Collection - 2âAminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 13. Benzoxazole synthesis [organic-chemistry.org]

- 14. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Spns2 as a Therapeutic Target for Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating prevalence of autoimmune diseases necessitates the exploration of novel therapeutic targets that offer enhanced efficacy and improved safety profiles. Spinster homolog 2 (Spns2), a recently identified transporter of the signaling lipid sphingosine-1-phosphate (S1P), has emerged as a compelling target. S1P plays a pivotal role in regulating lymphocyte trafficking, a fundamental process in the pathogenesis of autoimmune disorders. By controlling the egress of lymphocytes from lymphoid organs, Spns2 critically influences the inflammatory cascade. This technical guide provides a comprehensive overview of Spns2 as a therapeutic target, summarizing preclinical data, detailing key experimental protocols, and visualizing the underlying biological pathways. The evidence presented herein strongly supports the continued investigation of Spns2 inhibitors as a promising next-generation therapy for a multitude of autoimmune conditions.

Introduction: The Role of S1P and Spns2 in Autoimmunity

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid that governs a remarkable array of cellular processes, including cell migration, proliferation, and survival.[1][2][3] Its function as a critical regulator of immune cell trafficking is of particular interest in the context of autoimmune diseases.[1] S1P levels are tightly controlled, with a high concentration gradient maintained between the blood and lymph and the comparatively low levels within lymphoid tissues.[1] This gradient is essential for the egress of lymphocytes from lymph nodes and the thymus into circulation.[1]

The discovery of Spns2 as a specific S1P transporter has revolutionized our understanding of how this crucial S1P gradient is maintained.[4][5] Spns2, a member of the major facilitator superfamily of transporters, is responsible for exporting S1P from cells, thereby contributing to the high extracellular S1P concentrations in the blood and lymph.[2][6] Genetic deletion or pharmacological inhibition of Spns2 disrupts this S1P gradient, leading to the retention of lymphocytes within lymphoid organs and a subsequent reduction of circulating lymphocytes, a state known as lymphopenia.[2][6] This sequestration of immune cells prevents their infiltration into target tissues, thus mitigating the autoimmune-mediated damage characteristic of diseases like multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Targeting Spns2 offers a more refined approach to modulating S1P signaling compared to existing S1P receptor modulators. By selectively inhibiting the transporter, it may be possible to achieve a more localized and nuanced immunomodulation, potentially avoiding some of the off-target effects associated with direct receptor antagonism.[7]

The S1P-Spns2 Signaling Pathway

The egress of lymphocytes from lymphoid organs is a tightly regulated process orchestrated by the S1P-S1P receptor 1 (S1PR1) axis. The following diagram illustrates the central role of Spns2 in this pathway.

Caption: The role of Spns2 in creating an S1P gradient for lymphocyte egress.

Quantitative Preclinical Data

The therapeutic potential of targeting Spns2 is substantiated by a growing body of preclinical evidence from studies utilizing both genetic knockout models and small molecule inhibitors. The following tables summarize key quantitative findings from this research.

Table 1: Phenotypic Characterization of Spns2 Knockout (KO) Mice

| Parameter | Wild-Type (WT) | Spns2 KO | Percentage Change | Reference |

| Circulating Lymphocytes | ||||

| Total Lymphocytes | Normal | ~50-55% reduction | ↓ 50-55% | [8][9] |

| CD4+ T Cells | Normal | Significantly reduced | ↓ | [5][10] |

| CD8+ T Cells | Normal | Significantly reduced | ↓ | [5][10] |

| B220+ B Cells | Normal | Reduced by ~50% | ↓ ~50% | [10] |

| S1P Concentration | ||||

| Plasma S1P | ~1.0 µM | ~0.4 µM (variable) | ↓ ~23-60% or no change | [10][11] |

| Lymph S1P | ~100-200 nM | Nearly undetectable | ↓ ~100% | [8][9] |

Table 2: Efficacy of Spns2 Inhibition in Mouse Models of Autoimmune Diseases

| Autoimmune Disease Model | Outcome Measure | Spns2 KO vs. WT | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis | |||

| Clinical Score | Significantly reduced | [6] | |

| Disease Incidence | Significantly reduced | [6] | |

| CNS Infiltration of Th17 cells | Significantly reduced | ||

| Collagen-Induced Arthritis (CIA) for Rheumatoid Arthritis | |||

| Arthritis Severity Score | Significantly reduced | [12] | |

| Ankle Swelling | Significantly reduced | [12] | |

| Serum Anti-Collagen II Antibodies | Reduced | [12] | |

| DSS-Induced Colitis for Inflammatory Bowel Disease | |||

| Disease Severity | Reduced | [6] | |

| Oxazolone-Induced Colitis | |||

| Disease Severity | Reduced | [6] |

Table 3: In Vitro and In Vivo Activity of Spns2 Small Molecule Inhibitors

| Compound | In Vitro IC50 (S1P Release) | In Vivo Model | Dosage | Effect on Circulating Lymphocytes | Reference |

| SLF1081851 | 1.93 µM (HeLa cells) | Mice | 20 mg/kg (i.p.) | Significant decrease | [13][14][15] |

| SLF80821178 | 51 nM (HeLa cells) | Mice | 10, 30, 100 mg/kg (p.o.) | Dose-dependent decrease (~50% max) | [9][16] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic targets. This section provides detailed methodologies for key assays and animal models employed in Spns2 research.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for human multiple sclerosis.

-

Animals: C57BL/6 mice (female, 8-12 weeks old).

-

Induction:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing 400 µg of heat-killed Mycobacterium tuberculosis.[17]

-

Administer 0.2 ml of the emulsion subcutaneously at four sites on the flanks.[17]

-

Inject Pertussis toxin (200 ng/mouse) intraperitoneally on day 0 and day 2 post-immunization.[18]

-

-

Scoring:

-

Monitor mice daily for clinical signs of EAE and score as follows: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.

-

Collagen-Induced Arthritis (CIA) in Mice

CIA is a widely used model for rheumatoid arthritis.

-

Animals: DBA/1 mice (male, 8-10 weeks old).

-

Induction:

-

Prepare an emulsion of bovine type II collagen (100 µ g/mouse ) in Complete Freund's Adjuvant (CFA).

-

Administer 0.1 ml of the emulsion intradermally at the base of the tail.

-

On day 21, administer a booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant.[12]

-

-

Assessment:

-

Beginning on day 21, visually score paws for signs of arthritis (redness and swelling) on a scale of 0-4 per paw (maximum score of 16 per mouse).

-

Measure paw thickness using a caliper.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to study inflammatory bowel disease.

-

Animals: C57BL/6 mice (male, 8-10 weeks old).

-

Induction:

-

Assessment:

-

Monitor daily for weight loss, stool consistency, and the presence of blood in the stool.

-

Calculate a Disease Activity Index (DAI) based on these parameters.

-

At the end of the study, collect colonic tissue for histological analysis of inflammation and damage.

-

Quantification of S1P by LC-MS/MS

Accurate measurement of S1P levels is crucial for understanding the effects of Spns2 inhibition.

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Reconstitute the lipid extract in an appropriate solvent.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[4][7][23]

-

Use a C18 column for separation.

-

Perform quantification using multiple reaction monitoring (MRM) in positive ion mode, monitoring the transition of m/z 380.4 → 264.4 for S1P.[6]

-

Flow Cytometry for Lymphocyte Analysis

Flow cytometry is used to quantify different lymphocyte populations in blood and lymphoid tissues.

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Prepare single-cell suspensions from spleen and lymph nodes by mechanical dissociation.

-

Lyse red blood cells using a lysis buffer.

-

-

Staining:

-

Incubate cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, B220).

-

-

Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to gate on and quantify different lymphocyte subpopulations.

-

Visualizing the Mechanism and Drug Discovery Workflow

Mechanism of Action of Spns2 Inhibitors

The therapeutic effect of Spns2 inhibitors stems from their ability to block the export of S1P, thereby preventing lymphocyte egress.

Caption: Spns2 inhibitors block S1P export, leading to lymphocyte retention.

Experimental Workflow for Spns2 Inhibitor Development

The discovery and development of novel Spns2 inhibitors follow a structured preclinical workflow.

Caption: A typical preclinical workflow for the development of Spns2 inhibitors.

Conclusion and Future Directions

Spns2 represents a highly promising therapeutic target for the treatment of autoimmune diseases. The wealth of preclinical data from genetic and pharmacological studies strongly indicates that inhibition of Spns2-mediated S1P transport leads to a therapeutically relevant immunomodulatory effect. The ability to sequester lymphocytes within lymphoid organs, thereby preventing their pathogenic infiltration into tissues, offers a targeted and potentially safer alternative to current therapies.

Future research should focus on the development of potent and selective small molecule inhibitors of Spns2 with favorable pharmacokinetic and safety profiles. Further elucidation of the precise role of Spns2 in different immune cell subsets and in various autoimmune pathologies will pave the way for the clinical translation of this exciting therapeutic strategy. The continued investigation of Spns2 holds the potential to deliver a new class of disease-modifying therapies for patients suffering from a wide range of autoimmune disorders.

References

- 1. Active induction of experimental allergic encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]

- 2. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]

- 5. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]

- 7. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Collection - Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. researchgate.net [researchgate.net]

- 19. socmucimm.org [socmucimm.org]

- 20. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. redoxis.se [redoxis.se]

- 22. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Preliminary in vitro studies with SLB1122168.

An in-depth analysis of the preliminary in vitro data for SLB1122168, a novel inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction